2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-8-6-12(18-15-8)14-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLRHKCSJLFLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 4-fluorophenol, is reacted with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.
Thiazole Formation: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with the thiazole derivative under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Substituent Variations in Phenoxy Acetamides
Several acetamide derivatives share the phenoxy-acetamide core but differ in substituents, leading to distinct biological profiles:
Key Observations :
- Fluorine vs. Methoxy: The 4-fluorophenoxy group in the target compound may enhance metabolic stability compared to 4-methoxyphenoxy analogs due to reduced susceptibility to oxidative demethylation .
- Thiazole vs.
Heterocyclic Modifications and Pharmacological Activity
The thiazole and triazole rings are critical for interactions with biological targets:
Key Observations :
- Thiazole-containing compounds (e.g., target compound, ) may exhibit different pharmacokinetic profiles compared to triazole analogs due to variations in ring electronegativity and hydrogen-bonding capacity .
- Triazole-thio-acetamides () demonstrated anti-inflammatory activity, suggesting that substitution with sulfur-containing groups could enhance efficacy in related pathways .
Molecular Properties
Key Observations :
- The target compound’s molecular weight (~292 g/mol) falls within the acceptable range for drug-like molecules, similar to trifluoromethylphenyl analogs () .
Biological Activity
2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
- Molecular Formula : C12H12FNO2S
- Molecular Weight : 251.34 g/mol
- CAS Number : 19262-68-1
The compound features a thiazole ring, a fluorophenoxy group, and an acetamide moiety, which are known to contribute to its biological properties.
Research indicates that this compound acts as an inhibitor of specific enzymes such as glucokinase. This inhibition may enhance glucose metabolism in certain conditions, making it a candidate for treating glucokinase deficiency diseases. Additionally, its thiazole structure is linked to multiple pharmacological activities including anticancer effects and acetylcholinesterase inhibition.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study assessing thiazole derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition in melanoma and breast cancer cell lines. The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity .
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| Melanoma | 1.61 | High |
| Breast Cancer | 1.98 | High |
| HT29 (Colon Cancer) | Not specified | Moderate |
Enzyme Inhibition
The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor. A study reported that derivatives of thiazole exhibited moderate AChE inhibitory activities with relative potencies between 25% to 50% compared to standard inhibitors . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. It exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole against various bacterial strains .
Case Studies
- Study on Glucokinase Activation : A series of experiments highlighted the role of this compound in enhancing glucokinase activity in diabetic models. The findings suggest that it may help regulate blood sugar levels effectively.
- Anticancer Efficacy Study : In a comparative analysis involving multiple thiazole derivatives, the compound was among those showing the highest cytotoxicity against cancer cells. This positions it as a potential lead compound for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base. Reaction optimization includes maintaining temperatures at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to enhance purity . For azide-functionalized analogs, refluxing with sodium azide in toluene-water (8:2) for 5–7 hours, monitored via TLC (hexane:ethyl acetate, 9:1), ensures completion before isolation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?
- Methodological Answer : X-ray crystallography is critical for resolving molecular geometry and intermolecular interactions, as demonstrated for structurally related fluorophenyl-thiazole acetamides . Complementary techniques include H/C NMR for verifying substituent integration and FT-IR for confirming functional groups like acetamide C=O stretches (~1650 cm). TLC with hexane:ethyl acetate (9:1) is recommended for real-time reaction monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar derivatives?
- Methodological Answer : Systematic comparison of substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) using in vitro assays and computational docking (e.g., AutoDock Vina) can identify critical pharmacophore elements. For example, 2,4-thiazolidinedione derivatives showed variable hypoglycemic activity depending on substituent polarity, suggesting solvent-accessible regions influence target binding . Contradictions may arise from assay-specific conditions (e.g., cell line variability), necessitating orthogonal validation methods.
Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in therapeutic contexts?
- Methodological Answer : Focus on modifying the acetamide side chain (e.g., introducing azide or alkyl groups) and the fluorophenoxy moiety. For instance, substituting the 3-methylthiazole ring with bulkier groups may enhance steric hindrance and selectivity. Parallel synthesis of analogs, followed by hierarchical clustering of activity data, can prioritize candidates for in vivo testing .
Q. How can low solubility of this compound in aqueous media be addressed during pharmacological testing?
- Methodological Answer : Co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations improve solubility without cytotoxicity. Alternatively, synthesizing water-soluble prodrugs (e.g., phosphate esters) or salt forms (e.g., sodium salts of carboxylic acid derivatives) enhances bioavailability . Recrystallization from ethanol-DMF (1:1) also improves crystalline purity, indirectly aiding solubility .
Q. How should synthesis pathways be linked to theoretical frameworks in drug design?
- Methodological Answer : Anchor synthesis to hypotheses derived from target enzyme structures (e.g., kinase active sites) or physicochemical properties (e.g., LogP for blood-brain barrier penetration). For example, fluorophenyl groups may enhance metabolic stability via reduced CYP450 recognition, guided by cheminformatics tools like SwissADME. This aligns with Guiding Principle 2 of evidence-based inquiry, which emphasizes theory-driven methodological choices .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies of this compound?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) quantify IC/EC values, while ANOVA with post-hoc Tukey tests identifies significant differences between derivatives. For high-throughput screening, machine learning algorithms (e.g., random forests) can predict bioactivity based on molecular descriptors .
Q. How can crystallographic data be utilized to validate computational docking results?
- Methodological Answer : Overlay docking poses (e.g., from Glide or GOLD) with X-ray structures to assess binding mode accuracy. Root-mean-square deviation (RMSD) values <2.0 Å indicate reliable predictions. Discrepancies may arise from protein flexibility, necessitating molecular dynamics simulations (e.g., Desmond) to explore conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
